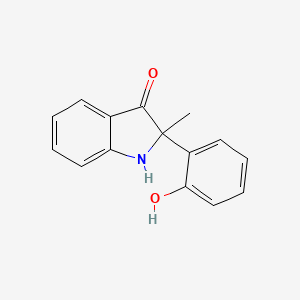
2-(2-Hydroxyphenyl)-2-methyl-1,2-dihydro-3H-indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenyl)-2-methylindolin-3-one is a compound that belongs to the class of indolin-3-ones This compound is characterized by the presence of a hydroxyphenyl group and a methyl group attached to the indolin-3-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-2-methylindolin-3-one typically involves the condensation of 2-hydroxyacetophenone with isatin in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction can be represented as follows:
2-Hydroxyacetophenone+IsatinBase, Reflux2-(2-Hydroxyphenyl)-2-methylindolin-3-one
Industrial Production Methods
In an industrial setting, the production of 2-(2-Hydroxyphenyl)-2-methylindolin-3-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyphenyl)-2-methylindolin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the indolin-3-one core can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 2-(2-oxophenyl)-2-methylindolin-3-one.
Reduction: Formation of 2-(2-hydroxyphenyl)-2-methylindolin-3-ol.
Substitution: Formation of 2-(2-halophenyl)-2-methylindolin-3-one.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)-2-methylindolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenyl)-2-methylindolin-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the indolin-3-one core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in sensing applications.
2-(2-Hydroxyphenyl)pyrimidine: Studied for its potential use in photophysical and photochemical applications.
2-(2-Hydroxyphenyl)oxazole: Known for its excited-state intramolecular proton transfer (ESIPT) properties.
Uniqueness
2-(2-Hydroxyphenyl)-2-methylindolin-3-one is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a methyl group on the indolin-3-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
67242-57-3 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-2-methyl-1H-indol-3-one |
InChI |
InChI=1S/C15H13NO2/c1-15(11-7-3-5-9-13(11)17)14(18)10-6-2-4-8-12(10)16-15/h2-9,16-17H,1H3 |
Clave InChI |
MKIVBJHOSBWZSI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C2=CC=CC=C2N1)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B11869971.png)

![tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate](/img/structure/B11869976.png)
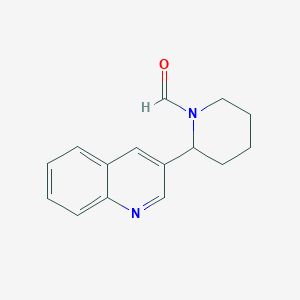
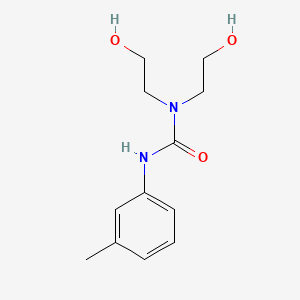
![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)
![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)
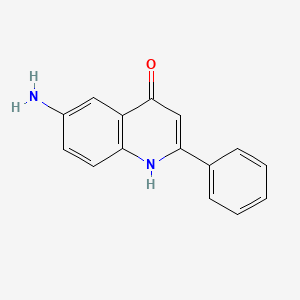


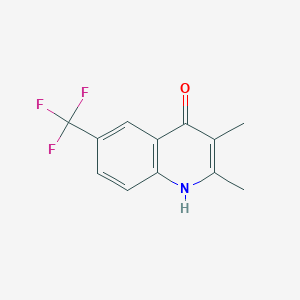
![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)
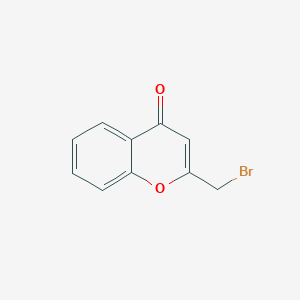
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
